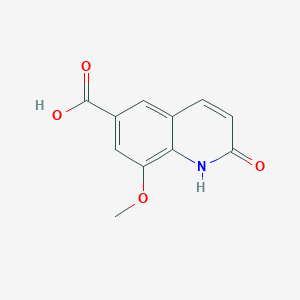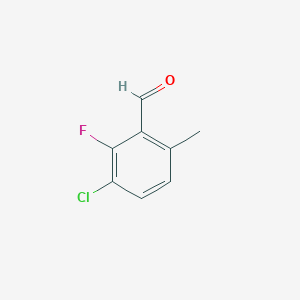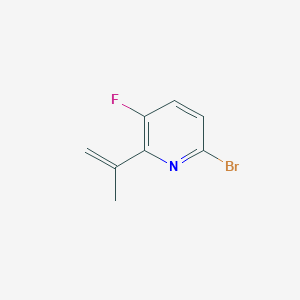
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is a compound that has garnered significant attention in scientific research due to its distinctive characteristics. As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 2-naphthylthiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid has broad applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It acts as a potent inhibitor of protein disulfide isomerase, an enzyme crucial for protein folding and quality control.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The primary mechanism of action for 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid lies in its ability to inhibit protein disulfide isomerase. By binding to the enzyme’s active site, it hinders the enzyme’s catalytic function, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the unfolded protein response and ultimately results in cell death . Additionally, the compound modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
Comparación Con Compuestos Similares
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is unique due to its specific structural features and mechanism of action. Similar compounds include:
Propiedades
Fórmula molecular |
C16H16O4S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-20-15(17)9-13(16(18)19)10-21-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13H,9-10H2,1H3,(H,18,19) |
Clave InChI |
SHCFUFSCTYVQOT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CSC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
![3-Azidomethylimidazo[5,1-b]thiazole](/img/structure/B8584132.png)

![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)


![(1-{[(3-Phenoxyphenyl)methoxy]methyl}cyclopropyl)methanol](/img/structure/B8584169.png)
![4-{2-[(Pyridin-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8584172.png)



![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)

